2-Fluoro-5-propoxybenzonitrile
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Overview
Description
2-Fluoro-5-propoxybenzonitrile is an organic compound characterized by the presence of a fluorine atom, a propoxy group, and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-propoxybenzonitrile typically involves the nucleophilic substitution reaction of 2-fluoro-5-nitrobenzonitrile with propanol. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution process, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-propoxybenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The propoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, dimethylformamide, and propanol.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed:
Nucleophilic Substitution: Various substituted benzonitriles.
Reduction: 2-Fluoro-5-propoxybenzylamine.
Oxidation: 2-Fluoro-5-carboxybenzonitrile.
Scientific Research Applications
2-Fluoro-5-propoxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-propoxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, while the propoxy group can influence its solubility and bioavailability.
Comparison with Similar Compounds
2-Fluoro-5-nitrobenzonitrile: Similar structure but with a nitro group instead of a propoxy group.
2-Fluoro-5-methoxybenzonitrile: Similar structure but with a methoxy group instead of a propoxy group.
2-Fluoro-5-ethoxybenzonitrile: Similar structure but with an ethoxy group instead of a propoxy group.
Uniqueness: 2-Fluoro-5-propoxybenzonitrile is unique due to the presence of the propoxy group, which can influence its chemical reactivity and physical properties
Properties
IUPAC Name |
2-fluoro-5-propoxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c1-2-5-13-9-3-4-10(11)8(6-9)7-12/h3-4,6H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYCJNPTTHPQKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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